TCMDC-135051 hydrochloride

Antimalarial Kinase Inhibition PfCLK3

Essential chemical probe for PfCLK3 with unique Cys368 interaction and co-crystal structure (PDB:8RPC). Enables definitive target validation across asexual/liver/transmission stages. Low cytotoxicity (SI>275) ensures reliable assays. Standard reference for novel inhibitor benchmarking.

Molecular Formula C29H34ClN3O3
Molecular Weight 508.0 g/mol
Cat. No. B8117614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-135051 hydrochloride
Molecular FormulaC29H34ClN3O3
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.Cl
InChIInChI=1S/C29H33N3O3.ClH/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);1H
InChIKeyPVXALYWEXUVTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring TCMDC-135051 Hydrochloride: A PfCLK3 Kinase Inhibitor Lead for Next-Generation Antimalarial Research


4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid hydrochloride (CAS 2705545-47-5), also known as TCMDC-135051 hydrochloride, is a synthetic small-molecule kinase inhibitor belonging to the 7-azaindole chemotype [1]. The compound acts as a selective inhibitor of the essential malarial kinase Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a regulator of parasite RNA splicing . It was identified from a high-throughput screen of over 24,000 compounds and characterized as a promising lead with a novel mechanism of action distinct from current frontline antimalarials [2].

Why Generic PfCLK3 Inhibitor Substitution Is Not Possible with TCMDC-135051 Hydrochloride


Substituting TCMDC-135051 hydrochloride with a generic kinase inhibitor or even another PfCLK3-targeting compound is not feasible due to its unique structural and selectivity profile. The compound's high selectivity is underpinned by a specific binding mode within the PfCLK3 ATP-binding pocket, including interactions with a unique cysteine residue (Cys368) not well-conserved in human kinases [1]. This contrasts with broader-spectrum inhibitors like altiratinib, which target multiple kinases across species. Furthermore, the compound demonstrates a distinct, non-ATP-competitive inhibition mechanism and a multi-stage antimalarial activity profile (asexual, liver stage, and transmission-blocking) that is not a class-wide feature [2]. Simple functional analogs lacking the precise diethylaminomethyl substitution pattern are likely to exhibit altered potency, reduced selectivity, and a different stage-specific activity window, making TCMDC-135051 hydrochloride the essential reference standard for this validated, novel antimalarial target.

Quantitative Differentiation of TCMDC-135051 Hydrochloride: Evidence from Head-to-Head and Cross-Study Comparisons


PfCLK3 Inhibitory Potency and Selectivity Against Closest Homologs

TCMDC-135051 exhibits high potency against recombinant PfCLK3 with an IC50 of 40 nM. Crucially, it demonstrates selectivity over the most closely related kinases: the human ortholog PRPF4B (IC50 > 10,000 nM) and the P. falciparum paralog PfCLK1 (IC50 = 1,750 nM) [1]. This >250-fold selectivity window over the human ortholog is a critical differentiator for a tool compound intended to minimize host cell toxicity and validate the target's therapeutic window.

Antimalarial Kinase Inhibition PfCLK3 Target Selectivity

Comparative Speed of Parasite Killing Against Standard-of-Care Dihydroartemisinin

In a parasite reduction rate (PRR) assay designed to quantify the speed of antimalarial action, TCMDC-135051 demonstrated activity levels similar to dihydroartemisinin, the active metabolite of frontline artemisinin therapies [1]. While dihydroartemisinin is known for its exceptionally rapid parasite clearance, the comparable killing rate of TCMDC-135051 against asexual blood-stage parasites supports its potential for rapid symptomatic relief in a clinical setting.

Antimalarial Parasite Reduction Rate Pharmacodynamics Speed of Action

Broad Kinome Selectivity Profile Versus a Panel of 140 Human Kinases

To assess its potential for off-target effects, TCMDC-135051 was profiled against a panel of 140 human kinases at a concentration of 1 µM. The compound demonstrated high selectivity, inhibiting only 9 out of the 140 kinases (<7%) by more than 20% at this concentration [1]. This kinome-wide selectivity profile is a critical quantitative benchmark that distinguishes the compound from more promiscuous kinase inhibitors.

Kinase Selectivity Off-Target Profiling Human Kinome Safety Pharmacology

Antiparasitic Potency and Selectivity Index in Cell-Based Assays

TCMDC-135051 exhibits potent antiparasitic activity against P. falciparum 3D7 (chloroquine-sensitive) parasites with an EC50 of 180 nM [1]. Its cytotoxicity was assessed in HepG2 cells, yielding an EC50 of >50,000 nM, resulting in a selectivity index (SI) of >275 [1]. This SI is a critical differentiator, as it quantifies the therapeutic window between parasite killing and host cell toxicity.

Antimalarial Cellular Potency Selectivity Index HepG2 Cytotoxicity

Cross-Species Activity Against P. vivax and P. berghei Orthologs

TCMDC-135051 exhibits near-equipotent inhibition of CLK3 orthologs from other Plasmodium species. In recombinant kinase assays, the compound demonstrated pIC50 values of 7.47 (IC50 = 34 nM) against P. vivax CLK3 and 7.86 (IC50 = 14 nM) against P. berghei CLK3 . This cross-species activity is critical for validating the compound in rodent models (P. berghei) and indicates potential utility against P. vivax, a major cause of relapsing malaria.

Antimalarial Cross-Species Activity P. vivax P. berghei Kinase Orthologs

Structural Rationale for Selectivity: Co-Crystal Structure with PfCLK3

A co-crystal structure of TCMDC-135051 bound to the PfCLK3 kinase domain has been solved and deposited in the Protein Data Bank (PDB ID: 8RPC) at a resolution of 2.08 Å [1]. The structure reveals that the inhibitor binds in the ATP-binding pocket and makes a key interaction with a unique cysteine residue (Cys368) that is poorly conserved in the human kinome [2]. This structural information is not available for most other PfCLK3 inhibitors and provides a direct, atomic-level explanation for the compound's high selectivity, which can be leveraged for rational analog design.

Structural Biology X-ray Crystallography Kinase Inhibitor Binding Mode PDB 8RPC

Key Application Scenarios for Procuring TCMDC-135051 Hydrochloride


Target Validation and Mechanistic Studies of PfCLK3 in Malaria

TCMDC-135051 hydrochloride serves as the primary chemical probe for interrogating the biological function of PfCLK3 across the parasite lifecycle. Its well-documented selectivity over human orthologs and paralogs [1] ensures that phenotypes observed in P. falciparum cultures can be confidently attributed to PfCLK3 inhibition. Its multi-stage activity against asexual blood stages, liver stages, and gametocytes makes it an essential tool for studying the role of RNA splicing regulation in parasite development and transmission [2].

Benchmark Reference Compound for PfCLK3 Inhibitor Drug Discovery Programs

As the best-characterized reversible PfCLK3 inhibitor with extensive SAR data [1] and a publicly available co-crystal structure (PDB: 8RPC) [2], TCMDC-135051 hydrochloride is the indispensable benchmark compound for any medicinal chemistry campaign aiming to discover or optimize novel PfCLK3 inhibitors. New chemical entities can be directly compared to TCMDC-135051 for potency, selectivity index, and stage-specific killing profiles, providing a clear, data-driven assessment of their progress and novelty.

Development and Validation of PfCLK3-Specific Biochemical and Cellular Assays

The compound's robust biochemical activity (IC50 = 40 nM) and cellular potency (EC50 = 180 nM) [1] make it an ideal positive control for establishing and validating PfCLK3 TR-FRET assays and P. falciparum growth inhibition assays. Its low cytotoxicity (HepG2 SI > 275) [1] minimizes the risk of confounding results from host cell toxicity, ensuring assay reliability and reproducibility across laboratories.

Pharmacodynamic Marker Development and Compound Differentiation in Vivo

With a known mechanism of action (disruption of RNA splicing) and potent activity in rodent models (via P. berghei ortholog inhibition) [1], TCMDC-135051 hydrochloride is a critical tool for developing and validating pharmacodynamic (PD) biomarkers for PfCLK3 inhibition. Researchers can use the compound to establish the relationship between target engagement, splicing alteration, and parasite clearance, a crucial step for translating novel inhibitors into preclinical efficacy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCMDC-135051 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.